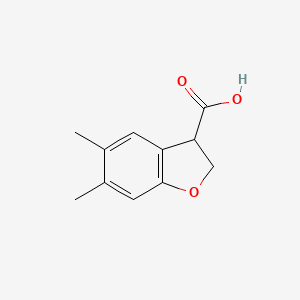

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid

Overview

Description

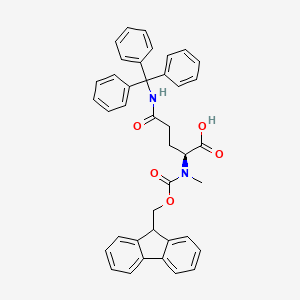

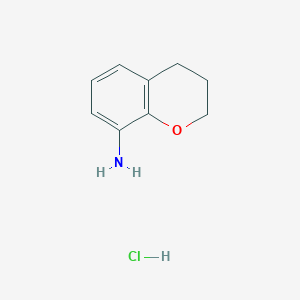

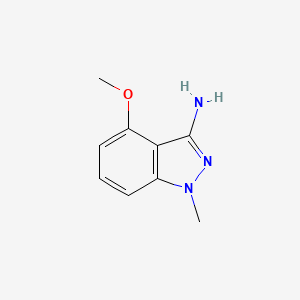

“5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid” is a derivative of benzofuran . Benzofuran compounds are ubiquitous in nature and have shown strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .

Synthesis Analysis

Benzofuran derivatives have been synthesized using various methods. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions but also high yield, which is conducive to the construction of complex benzofuran ring systems .

Molecular Structure Analysis

The molecular structure of “5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid” is represented by the InChI code 1S/C11H12O3/c1-6-3-8-5-10(11(12)13)14-9(8)4-7(6)2/h3-4,10H,5H2,1-2H3,(H,12,13) .

Chemical Reactions Analysis

Benzofuran and its derivatives are suitable structures with a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis . The 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid” include a molecular weight of 192.21 . It is a powder at room temperature .

Scientific Research Applications

1. Antimicrobial Agents

- Application Summary: Benzofuran and its derivatives have been found to be suitable structures for developing antimicrobial agents . They have been used in the treatment of skin diseases such as cancer or psoriasis .

- Results or Outcomes: The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates .

2. Anti-tumor Agents

- Application Summary: Some substituted benzofurans have shown significant anticancer activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

- Results or Outcomes: Compound 36 was found to have significant cell growth inhibitory effects, with inhibition rates in different types of cancer cells by 10 μM of compound 36 ranging from 40.82% to 80.92% .

3. Antiviral Agents

- Application Summary: Benzofuran derivatives have been found to exhibit antiviral effects. For instance, compound 56, a benzofuran derivative found in Eupatorium adenophorum, exhibits antiviral effects against RSV LONG and A2 strains .

- Results or Outcomes: The results of 3-(4,5-dimethylthiolan-2-yl)-2,5 diphenyltetrazolium bromide (MTT) assay showed that compound 56 is cytotoxic .

4. Anti-inflammatory Agents

- Application Summary: Some derivatives of 1, 3-diazole, which can be synthesized from benzofuran, show anti-inflammatory activities .

- Results or Outcomes: The derivatives of 1, 3-diazole have been reported to have anti-inflammatory activities .

5. Antitubercular Agents

- Application Summary: Some benzofuran derivatives have been found to exhibit antitubercular effects. For instance, 6-(4-substituted phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo [2,1-b][1,3,4] thiadiazole has shown potent antitubercular activity against Mycobacterium tuberculosis strain .

- Results or Outcomes: The synthesized compounds showed potent antitubercular activity against Mycobacterium tuberculosis strain .

6. Synthesis of Natural Products

- Application Summary: Benzofuran derivatives are used in the total synthesis of natural products. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .

- Results or Outcomes: The total synthesis of natural products containing benzofuran rings has attracted much attention from synthetic organic chemists .

Safety And Hazards

Future Directions

Benzofuran and its derivatives have attracted much attention due to their biological activities and potential applications as drugs . They are considered a pharmacophore of choice for designing antimicrobial agents . Future research will likely focus on the development of promising compounds with target therapy potentials and little side effects .

properties

IUPAC Name |

5,6-dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-6-3-8-9(11(12)13)5-14-10(8)4-7(6)2/h3-4,9H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQOJZDSJJIMTQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)OCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dimethyl-2,3-dihydro-1-benzofuran-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1458214.png)

![9-Oxa-1-thia-4-azaspiro[5.5]undecane](/img/structure/B1458219.png)

![Methyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylate](/img/structure/B1458222.png)